1-(2-Chlorophenoxy)-3-methylbenzene

Description

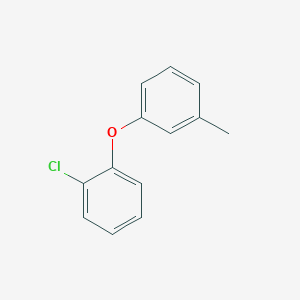

1-(2-Chlorophenoxy)-3-methylbenzene is an aromatic ether compound featuring a 3-methylbenzene (m-xylene) core substituted with a 2-chlorophenoxy group. This structure combines the electron-donating methyl group at the meta position with the electron-withdrawing chlorophenoxy moiety, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-chloro-2-(3-methylphenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKJREOTKLWVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenoxy)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenoxy)-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom and the formation of a phenol derivative.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Phenol derivatives.

Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

1-(2-Chlorophenoxy)-3-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenoxy)-3-methylbenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorophenoxy Derivatives

Compounds with 2-chlorophenoxy substituents exhibit distinct properties based on their core structures:

- (2-Chlorophenoxy)acetic acid (CAS 614-61-9): A carboxylic acid derivative with a 2-chlorophenoxy group. Its acidity (pKa ~3.5 estimated) and solubility in polar solvents contrast sharply with the neutral, lipophilic nature of 1-(2-Chlorophenoxy)-3-methylbenzene. This compound is used as a herbicide intermediate .

- Fluoxastrobin (CAS 361377–29–9): A complex agrochemical containing a 6-(2-chlorophenoxy)-pyrimidine group. Its extended conjugation and heterocyclic core enhance UV stability and antifungal activity compared to simpler chlorophenoxy aromatics .

Key Differences :

- Reactivity: Carboxylic acid derivatives undergo deprotonation and nucleophilic reactions, while aromatic ethers like this compound are more resistant to hydrolysis.

- Applications : Herbicidal vs. fungicidal roles, depending on functional groups.

Halogenated 3-Methylbenzene Derivatives

Substituent position and halogen type significantly alter properties:

- 1-(2-Chloro-2-methylpropyl)-3-methylbenzene (3j): Synthesized via decarbonylative transfer hydrochlorination (93% yield). The branched chloroalkyl chain increases steric hindrance, reducing reactivity compared to linear chains .

- 1-(2-Fluoropropyl)-3-methylbenzene (F10): Fluorine’s electronegativity enhances dipole moments and metabolic stability, making it valuable in medicinal chemistry .

- 1-(Chlorophenylmethyl)-3-methylbenzene (CAS 13391-36-1): A benzyl chloride derivative with a chlorinated benzyl group.

Table 1: Halogenated Derivatives Comparison

*Calculated based on structural formula.

Azide-Functionalized 3-Methylbenzene Compounds

Azide groups introduce unique reactivity for click chemistry or photolysis:

- 1-(Azidomethyl)-3-methylbenzene (L8): Synthesized in 95% yield via nucleophilic substitution. The azidomethyl group enables Huisgen cycloaddition, unlike the inert chlorophenoxy group .

- 1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene (2al): A bulky azide with 50% yield, used in enantioselective radical reactions. Steric effects limit its utility in rapid conjugations compared to simpler azides .

Key Insight: Azides prioritize kinetic stability and click reactivity, whereas chlorophenoxy groups favor thermodynamic stability and π-π interactions.

Ether-Linked 3-Methylbenzene Derivatives

Ether linkages influence solubility and synthetic routes:

- 1-(Cyclohexyloxy)-3-methylbenzene (3b): Synthesized via photoredox catalysis (67% yield). The cyclohexyl group enhances hydrophobicity, reducing water solubility compared to smaller alkoxy chains .

- 1-(2-Bromoethoxy)-3-methylbenzene (CAS 6512-13-6): A bromoethyl ether with 97% purity. The bromine atom serves as a leaving group for nucleophilic substitutions, unlike the stable chlorophenoxy moiety .

Table 2: Ether Derivatives Comparison

| Compound | Substituent | Key Property | Application Example |

|---|---|---|---|

| This compound | 2-Chlorophenoxy | Lipophilic, stable | Agrochemical intermediates |

| 1-(Cyclohexyloxy)-3-methylbenzene | Cyclohexyloxy | Hydrophobic | Solubility studies |

| 1-(2-Bromoethoxy)-3-methylbenzene | Bromoethoxy | Nucleophilic leaving | Synthetic intermediates |

Biological Activity

1-(2-Chlorophenoxy)-3-methylbenzene, also known as chlorophenyl methyl ether or a derivative of chlorophenol, has garnered attention for its biological activities and potential applications in various fields, including pharmacology and environmental science. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chlorophenoxy group attached to a methyl-substituted benzene ring. Its chemical formula is CHClO, indicating the presence of chlorine and oxygen that contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : It can interact with various receptors, potentially modulating signaling pathways related to growth and development.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, influencing membrane fluidity and permeability.

Toxicological Profile

Research indicates that chlorophenol compounds, including this compound, exhibit a range of toxicological effects. Key findings include:

- Hepatic Effects : Studies have shown that exposure to chlorophenols can lead to liver damage, characterized by increased liver weight and hepatocellular hypertrophy in animal models .

- Neurological Effects : Central nervous system impacts such as lethargy and convulsions have been observed in animals exposed to similar compounds .

- Reproductive Toxicity : Chlorophenols have been linked to adverse reproductive outcomes in laboratory studies .

Study 1: Hepatic Toxicity in Rodents

A study investigated the effects of this compound on liver function in rats. The results indicated significant alterations in liver enzyme levels, suggesting hepatotoxicity. Histopathological examinations revealed signs of necrosis and fatty degeneration in liver tissues.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Liver Weight (g) | 25 ± 2 | 35 ± 3* |

| ALT Levels (U/L) | 50 ± 5 | 120 ± 10* |

| Histopathology Findings | Normal | Necrosis |

*Significant difference (p < 0.05).

Study 2: Neurotoxicity Assessment

Another study focused on the neurotoxic effects of chlorophenol derivatives, including this compound. Behavioral assessments indicated increased anxiety-like behavior and impaired motor coordination in treated animals compared to controls.

Environmental Impact

The environmental persistence of chlorophenol compounds raises concerns about their ecological effects. Studies have shown that these compounds can bioaccumulate in aquatic organisms, leading to potential disruptions in food webs and ecosystem health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.